Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate
Brand Name: Vulcanchem
CAS No.: 63760-88-3
VCID: VC13246478
InChI: InChI=1S/C6H8N2O4/c1-12-4(9)2-3-5(10)8-6(11)7-3/h3H,2H2,1H3,(H2,7,8,10,11)
SMILES: COC(=O)CC1C(=O)NC(=O)N1
Molecular Formula: C6H8N2O4
Molecular Weight: 172.14 g/mol

Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate

CAS No.: 63760-88-3

Cat. No.: VC13246478

Molecular Formula: C6H8N2O4

Molecular Weight: 172.14 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate - 63760-88-3

Specification

CAS No. 63760-88-3
Molecular Formula C6H8N2O4
Molecular Weight 172.14 g/mol
IUPAC Name methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate
Standard InChI InChI=1S/C6H8N2O4/c1-12-4(9)2-3-5(10)8-6(11)7-3/h3H,2H2,1H3,(H2,7,8,10,11)
Standard InChI Key AKRQTHKSKXPEHD-UHFFFAOYSA-N
SMILES COC(=O)CC1C(=O)NC(=O)N1
Canonical SMILES COC(=O)CC1C(=O)NC(=O)N1

Introduction

Structural Characteristics and Chemical Properties

Molecular Architecture

Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate features a hydantoin core (imidazolidine-2,4-dione) substituted with a methyl acetate group at the 4-position. The compound’s planar hydantoin ring facilitates hydrogen bonding and π-π stacking interactions, critical for its biological activity .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₆H₈N₂O₄
Molecular Weight172.14 g/mol
SMILESCOC(=O)CC1C(=O)NC(=O)N1
InChI1S/C6H8N2O4/c1-12-4(9)2-3-5(10)8-6(11)7-3/h3H,2H2,1H3,(H2,7,8,10,11)
Melting PointNot reported (solid at RT)
SolubilityModerate in polar solvents

Spectroscopic Data

  • NMR: The ¹H NMR spectrum (DMSO-d₆) shows characteristic signals at δ 3.81 (s, 3H, CH₃O), 4.20 (m, 2H, CH₂), and 10.5 ppm (broad, NH) .

  • IR: Strong absorptions at 1750 cm⁻¹ (C=O, ester) and 1680 cm⁻¹ (C=O, hydantoin) .

Synthesis and Manufacturing Processes

Synthetic Routes

The compound is typically synthesized via cyclocondensation or alkylation strategies:

Cyclocondensation of Glycine Derivatives

A common method involves reacting glycine methyl ester with carbonyl reagents (e.g., urea or thiourea) under acidic conditions . For example:

\text{Glycine methyl ester} + \text{Urea} \xrightarrow{\text{HCl, Δ}} \text{Methyl 2-(2,5-dioxoimidazolidin-4-yl)acetate} \quad \text{(Yield: 65–80%)}[8][13]

Alkylation of Hydantoin Intermediates

Alternative routes include alkylating preformed hydantoins with methyl bromoacetate in the presence of a base (e.g., K₂CO₃) . This method achieves yields of 70–85% .

Table 2: Comparison of Synthetic Methods

MethodYield (%)Purity (%)Key Advantage
Cyclocondensation65–8095Single-step process
Alkylation70–8598Higher regioselectivity
TargetActivity (IC₅₀/EC₅₀)Model SystemSource
MMP-121.2 µMIn vitro assay
AR (androgen receptor)48 nMLNCaP prostate cells
S. aureusMIC = 32 µg/mLBroth microdilution

Applications in Medicinal Chemistry

Drug Intermediate

The compound serves as a scaffold for synthesizing hydantoin-based therapeutics:

  • Anticancer Agents: Derivatives with trifluoromethyl groups show enhanced antiproliferative activity (e.g., 19a in ).

  • Antihypertensives: Analogues inhibit aldosterone synthase, reducing blood pressure in rodent models .

Prodrug Development

Esterification of the hydantoin ring improves bioavailability. For example, methyl ester prodrugs achieve 80% oral bioavailability in rats vs. 30% for carboxylic acid forms .

Research Findings and Future Directions

Key Studies

  • Crystal Structure Analysis: X-ray diffraction reveals planar hydantoin dimers stabilized by N–H⋯O hydrogen bonds (d = 2.89 Å) .

  • Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., CF₃) at the 4-position enhance AR antagonism by 10-fold .

Future Prospects

  • Targeted Drug Delivery: Conjugation with nanoparticles to improve tumor specificity .

  • Dual-Action Inhibitors: Designing hybrids targeting MMP-12 and AR simultaneously .

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